5-Methoxybenzofuran-2-carboxylic acid

Synthetic Chemistry Organometallic Intermediates Benzofuran Functionalization

5-Methoxybenzofuran-2-carboxylic acid (CAS 10242-08-7) is a heterocyclic organic compound belonging to the benzofuran-2-carboxylic acid class, featuring a 5-methoxy substituent on the benzofuran core. This compound serves as a key synthetic intermediate in medicinal chemistry, enabling the preparation of bioactive derivatives through standard carboxylic acid transformations.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 10242-08-7
Cat. No. B082437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxybenzofuran-2-carboxylic acid
CAS10242-08-7
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C(=O)O
InChIInChI=1S/C10H8O4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)
InChIKeyXZELWEMGWISCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxybenzofuran-2-carboxylic acid (CAS 10242-08-7): Technical Baseline and Compound Class Positioning


5-Methoxybenzofuran-2-carboxylic acid (CAS 10242-08-7) is a heterocyclic organic compound belonging to the benzofuran-2-carboxylic acid class, featuring a 5-methoxy substituent on the benzofuran core [1]. This compound serves as a key synthetic intermediate in medicinal chemistry, enabling the preparation of bioactive derivatives through standard carboxylic acid transformations [2]. The methoxy group at the 5-position fundamentally alters the electronic and steric properties of the benzofuran scaffold relative to unsubstituted or alternatively substituted analogs, which has demonstrable consequences for both synthetic utility and biological target engagement profiles [3].

5-Methoxybenzofuran-2-carboxylic acid: Why Class-Level Generic Substitution Is Scientifically Unjustified


Benzofuran-2-carboxylic acid derivatives are not functionally interchangeable building blocks. The position of methoxy substitution on the benzofuran ring dictates the stability and synthetic utility of key anionic intermediates [1]. Furthermore, regioisomeric variation within benzofuran-based carboxylic acids produces substantial differences in inhibitory potency and isoform selectivity against therapeutically relevant enzyme targets [2]. Substitution of 5-methoxybenzofuran-2-carboxylic acid with the 6-methoxy isomer or unsubstituted benzofuran-2-carboxylic acid in a synthetic route may lead to intermediate decomposition, altered reaction yields, or loss of desired biological activity in downstream derivatives. The evidence presented below quantifies these substitution-dependent performance differentials across both synthetic and biological contexts.

5-Methoxybenzofuran-2-carboxylic acid: Verifiable Differentiation Evidence Versus Closest Analogs


Dianion Intermediate Stability: 5-Methoxy vs. 6-Methoxy vs. 7-Methoxy Benzofuran-2-carboxylic Acids

Direct comparison of dianion intermediate stability among regioisomeric methoxybenzofuran-2-carboxylic acids reveals that the 5-methoxy derivative (13a) generates a dianion (14a) that is sufficiently stable at –90 °C to undergo trapping by aldehydes [1]. In marked contrast, the 6-methoxy isomer (13b) produces dianion (14b) that undergoes rapid furan ring opening before trapping can occur, even at very low temperatures [1]. The 7-methoxy isomer (13c) also yields a stable dianion (14c) comparable to the 5-methoxy derivative [1].

Synthetic Chemistry Organometallic Intermediates Benzofuran Functionalization

Carbonic Anhydrase IX/XII Inhibitory Potency and Isoform Selectivity in Benzofuran-2-carboxylic Acid Derivatives

While direct data for the unelaborated 5-methoxybenzofuran-2-carboxylic acid against carbonic anhydrase are not available in the primary literature, class-level evidence from structurally related benzofuran-2-carboxylic acid derivatives demonstrates that 5-substitution pattern (bromo in this case) yields submicromolar inhibition of cancer-associated hCA IX (KI = 0.79 μM for derivative 9e) and hCA XII (KI = 2.3 μM) with excellent selectivity over off-target isoforms CA I (SI = 42) and CA II (SI = 47) [1]. The 2-methylbenzofuran-based regioisomeric counterpart (9b) showed reduced potency against hCA IX (KI = 0.91 μM) and lower selectivity (SI II/IX = 11) [1].

Medicinal Chemistry Carbonic Anhydrase Inhibition Anticancer Drug Discovery

Antiproliferative Activity of Benzofuran-2-carboxylic Acid Derivatives Against MDA-MB-231 Breast Cancer Cells

Benzofuran-2-carboxylic acid derivatives bearing a 5-bromo substituent (9e) exhibit potent antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 2.52 ± 0.39 μM, comparable to the reference chemotherapeutic doxorubicin (IC50 = 2.36 ± 0.18 μM) [1]. The 2-methylbenzofuran-based regioisomer (9b) displayed markedly weaker activity (IC50 = 37.60 ± 1.86 μM) against the same cell line, representing a ~15-fold loss in potency [1].

Anticancer Screening Breast Cancer Cytotoxicity Assay

Melting Point and Thermal Stability Differentiation from Unsubstituted Benzofuran-2-carboxylic Acid

The 5-methoxy substitution increases the melting point of benzofuran-2-carboxylic acid to 212 °C , compared to the unsubstituted benzofuran-2-carboxylic acid which melts at 192-195 °C [1]. This ~17-20 °C elevation reflects enhanced intermolecular interactions in the solid state, likely attributable to the methoxy group's contribution to crystal packing forces.

Physicochemical Characterization Thermal Analysis Solid-State Properties

5-Methoxybenzofuran-2-carboxylic acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 2-Functionalized Benzofuran Derivatives via Stable Dianion Intermediates

Researchers engaged in the synthesis of 2-substituted benzofuran scaffolds should select 5-methoxybenzofuran-2-carboxylic acid over the 6-methoxy isomer when employing dianion alkylation or acylation strategies. The 5-methoxy derivative generates a stable dianion at –90 °C that can be trapped by aldehydes, enabling C2 homologation [1]. The 6-methoxy isomer undergoes rapid furan ring opening under identical conditions and is synthetically unusable for this transformation [1]. This differential stability is quantified by the complete absence of trappable dianion from the 6-methoxy isomer versus successful trapping from the 5-methoxy isomer.

Cancer Drug Discovery: Development of Isoform-Selective Carbonic Anhydrase IX/XII Inhibitors

Medicinal chemists targeting the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII for anticancer therapy should prioritize benzofuran-2-carboxylic acid building blocks with 5-position substitution (methoxy or halogen) as starting materials. Class-level evidence demonstrates that 5-substituted benzofuran-2-carboxylic acid derivatives achieve submicromolar KI values against hCA IX (0.79 μM) with high selectivity over off-target isoforms CA I (SI = 42) and CA II (SI = 47) [2]. The 2-methylbenzofuran-based regioisomers exhibit inferior selectivity profiles (SI II/IX = 11), underscoring the critical importance of the 5-substitution pattern [2].

Anticancer Lead Optimization: Structure-Activity Relationship Studies on Benzofuran-2-carboxylic Acid Scaffolds

Investigators conducting SAR campaigns on benzofuran-2-carboxylic acid derivatives for breast cancer should incorporate 5-methoxybenzofuran-2-carboxylic acid as a core scaffold to evaluate the impact of 5-position substitution on antiproliferative potency. Class-level data show that 5-bromo-substituted derivatives achieve IC50 values of 2.52 ± 0.39 μM against MDA-MB-231 cells, equipotent to doxorubicin, whereas 2-methyl analogs are ~15-fold less active (IC50 = 37.60 ± 1.86 μM) [2]. The 5-methoxy variant provides a distinct electronic profile for probing substituent effects on cytotoxicity.

Chemical Procurement and Inventory Management: Thermal Stability Advantage for Long-Term Storage

Procurement specialists and laboratory managers evaluating benzofuran-2-carboxylic acid derivatives for compound library storage should consider the 5-methoxy analog's higher melting point (212 °C) relative to unsubstituted benzofuran-2-carboxylic acid (192-195 °C) [3]. The +17-20 °C elevation in melting point reflects enhanced solid-state stability, reducing the risk of thermal degradation during ambient-temperature shipping delays and simplifying storage requirements compared to lower-melting analogs.

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